2-Amino-3-methyl-5-phenylpyridine

Catalog No.
S604122
CAS No.
114042-03-4
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-methyl-5-phenylpyridine

CAS Number

114042-03-4

Product Name

2-Amino-3-methyl-5-phenylpyridine

IUPAC Name

3-methyl-5-phenylpyridin-2-amine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)

InChI Key

WVUDWMVFKOHVGR-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1N)C2=CC=CC=C2

Synonyms

2-amino-3-methyl-5-phenylpyridine, MeAPP

Canonical SMILES

CC1=CC(=CN=C1N)C2=CC=CC=C2
AMPP has the potential to impact various fields of research and industry, including drug discovery, materials science, and environmental chemistry. Its diverse range of biological activities along with its unique chemical structure makes it a promising compound for developing new drugs, materials, and catalysts.
10. Limitations and Future Directions
Despite its promising potential, AMPP has some limitations and challenges that need to be addressed. Some of these include its low solubility, poor bioavailability, and limited synthetic routes. Future research should focus on improving its properties, developing new synthetic methods, and exploring its potential applications in other fields of research and industry.
2-Amino-3-methyl-5-phenylpyridine (AMPP) is a heterocyclic compound that belongs to the pyridine family. It has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol. AMPP has a yellow-brown color and is soluble in organic solvents such as ethanol, methanol, and acetone. It was first synthesized by Petrenko et al. in 1970 and has gained attention in recent years due to its diverse range of biological activities and potential applications in several fields of research and industry.
2.
AMPP exists in two main tautomeric forms, keto and enol, with the keto form being the more stable one. It has a melting point of 193-195 °C and a boiling point of 384 °C. AMPP is moderately stable under normal conditions but can decompose when exposed to strong acids or bases. In terms of chemical reactivity, AMPP can undergo various reactions such as substitution, oxidation, and reduction.
3.
AMPP can be synthesized using various methods, including the Petrenko method, the Borsche-Drechsel cyclization, and the Rempfer method. The most common method involves the cyclization of 2-acetylphenylhydrazine with 2-acetylpyridine in the presence of a dehydrating agent such as polyphosphoric acid. AMPP can be characterized using different techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy (IR), and X-ray crystallography.
4. Analytical Methods
Several analytical methods have been used to study the properties and behavior of AMPP. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-visible spectroscopy, and electrospray ionization mass spectrometry (ESI-MS).
5. Biological Properties
AMPP has been found to possess various biological activities such as antitumor, anti-inflammatory, antioxidant, antimicrobial, and antifungal properties. It has been shown to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and kill pathogenic microorganisms.
6.
Studies have shown that AMPP has low toxicity and is relatively safe to use in scientific experiments. However, like any other chemical compound, it can be harmful if not handled properly and may cause adverse reactions if ingested or inhaled. Proper safety precautions should be taken when using AMPP in laboratory settings.
7.
AMPP has been used in various scientific experiments, including pharmaceutical research, medicinal chemistry, and materials science. It has been explored as a potential drug candidate for treating several diseases such as cancer, Alzheimer's, and Parkinson's disease. AMPP can also be used as a versatile building block for synthesizing new compounds with diverse properties.
8.
Despite its potential applications, the research on AMPP is still limited, and much remains to be discovered about its properties and behavior. Current research is focused on exploring its mechanisms of action, developing new synthetic methods, and discovering new applications in various fields.
9.
1. Development of new synthetic routes to improve the yield and purity of AMPP.
2. Exploration of AMPP's potential as a photovoltaic material in solar cells.
3. Investigation of the use of AMPP as a catalyst for chemical reactions.
4. Study of AMPP's interaction with biological systems to understand its mechanisms of action.
5. Design of new AMPP derivatives with enhanced properties and biological activities.
6. Application of AMPP in the development of new drugs for treating neurodegenerative diseases.
7. Investigation of AMPP's potential as an anti-cancer agent through further preclinical testing.
8. Development of new analytical methods to better understand the behavior of AMPP in different environments.
9. Investigation of the use of AMPP as a dye in optical devices such as OLEDs.
10. Study of AMPP's behavior in different environmental conditions to assess its potential impact on the environment.

XLogP3

2.5

Other CAS

114042-03-4

Wikipedia

2-Amino-3-methyl-5-phenylpyridine

Dates

Modify: 2023-08-15

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